molecular formula C11H10N2O B8658173 1-(4-aminophenyl)pyridin-4-one

1-(4-aminophenyl)pyridin-4-one

Cat. No.: B8658173
M. Wt: 186.21 g/mol
InChI Key: PMJYJHYOCMGBPS-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)pyridin-4-one is an organic compound that features a pyridinone ring substituted with an amino group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)pyridin-4-one typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

    1-(4-Nitro-phenyl)-1H-pyridin-4-one: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxy-phenyl)-1H-pyridin-4-one: Contains a hydroxy group instead of an amino group.

    1-(4-Methyl-phenyl)-1H-pyridin-4-one: Features a methyl group in place of the amino group.

Uniqueness: 1-(4-aminophenyl)pyridin-4-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(4-aminophenyl)pyridin-4-one

InChI

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-8H,12H2

InChI Key

PMJYJHYOCMGBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10 g 1-(4-Nitro-phenyl)-1H-pyridin-4-one in 510 mL ethyl acetate and 26 mL ethanol, 52.1 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling to RT the solvents were removed under reduced pressure. The residue was taken-up in 100 mL aqueous NaHCO3 solution and 200 mL ethyl acetate were added. The inorganic precipitate was filtered off and the solids were washed with ethyl acetate. After separation of the organic layer, the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml). The combined organic layers were dried over Na2SO4 and the solvents were removed under reduced pressure. The remaining product was pure enough for the next reaction step. Yield: 6 g.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

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